B1575634 Variacin

Variacin

Cat. No.: B1575634
Attention: For research use only. Not for human or veterinary use.
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Description

Target Spectrum

Inhibited Organisms Sensitivity Level
Listeria monocytogenes High (++++)
Staphylococcus aureus Moderate (++)
Bacillus cereus High (+++)
Clostridium botulinum Moderate (++)
Enterococcus faecalis Moderate (++)

Data derived from agar diffusion assays.

Environmental Adaptations

  • pH stability : Active at pH 2–10.
  • Thermotolerance : Retains activity after 15 min at 121°C.
  • Selective pressure : Enhances producer dominance in meat fermentation ecosystems by suppressing competitors like Listeria.

Mechanistically, this compound disrupts cell membrane integrity through lipid II binding and pore formation, a trait shared with nisin but with distinct structural determinants.

Classification Within Lantibiotic Family

This compound belongs to the lacticin 481 group (Class I bacteriocins), characterized by:

Structural Features

Feature This compound Lacticin 481
Leader peptide length 23 residues 25 residues
Mature peptide length 25 residues 27 residues
Lanthionine rings 3 (Lan/MeLan) 3 (Lan/MeLan)
Key modifications β-methyllanthionine, dehydroalanine Identical

Phylogenetic Relationships

  • Group membership : Includes streptococcin A-FF22, mutacin II, and salivaricins.
  • Biosynthetic class : Type A(II) lantibiotics, distinguished by:
    • A single modification enzyme (LanM).
    • Leader peptides with glycine residues at -1 and -2 positions.
  • Immunity mechanisms : Encoded by varFEG genes, conferring resistance through ABC transporters.

This compound’s N-terminal linear region (residues 1–8) dictates its broader target spectrum compared to lacticin 481, likely through enhanced membrane interaction.

Properties

bioactivity

Antibacterial

sequence

GSGVIPTISHECHMNSFQFVFTCCS

Origin of Product

United States

Scientific Research Applications

Structural Characteristics of Variacin

This compound is characterized by:

  • Composition : It contains lanthionine and beta-methyllanthionine residues, which are essential for its antimicrobial activity.
  • Resistance : The compound is resistant to a wide range of pH levels (2 to 10) and heat, making it suitable for various food processing conditions .
  • Amino Acid Sequence : The primary sequence shows significant homology with lacticin 481, indicating a similar mode of action against gram-positive bacteria .

Applications in Food Preservation

This compound's primary application lies in its role as a natural preservative in the food industry. Its effectiveness has been evaluated in various studies:

Antimicrobial Activity

This compound demonstrates a broad host range of inhibition against gram-positive bacteria, particularly those responsible for food spoilage. Research indicates that it can effectively inhibit pathogens such as Bacillus cereus, which is critical in chilled dairy products .

Case Studies

  • Chilled Dairy Products : A study evaluated this compound's application in controlling Bacillus cereus in chilled dairy foods. Various formulations were tested with differing amounts of this compound added, showing significant effectiveness even at refrigeration abuse temperatures. This suggests that this compound can serve as an additional hurdle in food preservation strategies .
  • Fermented Food Ingredients : this compound has been incorporated into fermented food ingredients, enhancing their antimicrobial properties. This application highlights the potential for this compound to be used not only as an additive but also as part of the fermentation process itself to improve food safety .

Comparative Analysis of Bacteriocins

To better understand this compound's role among other bacteriocins, the following table summarizes key characteristics and applications:

BacteriocinSourceTarget OrganismsApplication AreaStability Conditions
This compoundMicrococcus variansGram-positive bacteriaDairy productspH 2-10, heat-resistant
NisinLactococcus lactisVarious pathogensMeat, dairypH 6-8, heat-sensitive
Pediocin PA1Pediococcus acidilacticiListeria monocytogenesMeat productspH 5-7, heat-sensitive

Future Directions and Research Needs

While current studies highlight the efficacy of this compound as a natural preservative, further research is needed to:

  • Explore the synergistic effects of this compound with other preservatives.
  • Investigate its potential applications beyond dairy products, such as in meat and plant-based foods.
  • Conduct large-scale trials to assess consumer acceptance and regulatory compliance.

Comparison with Similar Compounds

Comparative Analysis of Variacin and Similar Bacteriocins

Structural and Genetic Comparison

Table 1: Key Structural and Genetic Features of this compound vs. Lacticin 481
Property This compound Lacticin 481
Producing organism Micrococcus varians Lactococcus lactis
Class Class II lantibiotic Class II lantibiotic
Core structure Lan, MeLan residues Lan, MeLan residues
Propeptide homology 65% identity with lacticin 481 precursor 100% (self-reference)
Leader sequence Non-lanthionine type; Gly residues at -1, -2 Lanthionine type; distinct cleavage site
Genetic locus Encoded on chromosomal DNA Encoded on plasmid DNA
Stability Resistant to heat (2–10°C range tested) and pH 2–10 Stable at pH 3–7; heat-sensitive above 60°C

Key Findings :

  • Structural Homology: this compound’s propeptide shares 65% amino acid identity with lacticin 481, suggesting conserved antimicrobial motifs . However, its leader sequence diverges, resembling non-lanthionine bacteriocins, which may influence protease recognition during maturation .

Functional and Antimicrobial Activity

Table 2: Functional Comparison of this compound and Related Bacteriocins
Property This compound Lacticin 481 Salivaricin B
Target spectrum Broad (Gram-positive spoilage bacteria) Narrow (specific Lactobacillus spp.) Oral pathogens (e.g., Streptococcus pyogenes)
Applications Food preservation, cosmetics Dairy fermentation Probiotic formulations
Mechanism Pore formation, membrane disruption Lipid II binding, inhibition of cell wall synthesis Membrane depolarization
Stability High (retains activity after pasteurization) Moderate pH-sensitive
Production yield Low (challenging to scale) High (optimized in L. lactis) Moderate (megaplasmid-dependent)

Key Findings :

  • Broad-Spectrum Activity : this compound’s inhibition of diverse Gram-positive bacteria surpasses lacticin 481’s narrower target range, making it suitable for complex microbial environments like fermented meats .
  • Industrial Utility : this compound’s heat and pH resistance (Table 1) support its use in thermally processed foods, whereas lacticin 481 is primarily applied in dairy fermentation due to its moderate stability .

Evolutionary and Ecological Context

This compound’s genetic similarity to salivaricin B (65% identity in precursor peptide; Table 1 in ) suggests a shared evolutionary origin with oral probiotics like Streptococcus salivarius. However, its ecological niche in meat fermentation contrasts with salivaricin B’s role in oral microbiota regulation. This divergence highlights how minor structural variations (e.g., leader sequences) enable functional specialization across environments.

Preparation Methods

Ammonium Sulfate Precipitation

  • The culture supernatant is subjected to ammonium sulfate precipitation to concentrate proteinaceous material, including this compound.
  • This step helps in partial purification by precipitating proteins based on their solubility.

Chromatographic Techniques

Structural Characterization and Chemical Analysis

After purification, this compound’s structure is analyzed to confirm its identity and purity.

Stability and Activity Considerations

This compound exhibits remarkable stability:

  • Heat resistance.
  • Stability across a broad pH range (pH 2 to 10).

These properties are important for its preparation and storage, ensuring that the bacteriocin maintains activity post-purification.

Summary Table of this compound Preparation Steps

Step No. Process Description Key Parameters/Notes
1 Cultivation Growth of Micrococcus varians in nutrient media Optimal conditions for bacteriocin production
2 Cell removal Centrifugation to separate cells from culture supernatant Typically 10,000 x g, 10-20 min
3 Ammonium sulfate precipitation Protein precipitation to concentrate this compound Saturation levels adjusted to precipitate proteins
4 Ion-exchange chromatography Separation based on charge Column type and buffer pH optimized for this compound
5 Reverse-phase HPLC Purification based on hydrophobicity Gradient elution with organic solvents
6 Structural analysis Amino acid sequencing and gene cloning Confirms identity and purity
7 Stability testing Heat and pH stability assays Ensures activity retention

Research Findings and Notes

  • This compound’s leader peptide sequence differs from typical lantibiotics, containing glycine residues at positions -1 and -2 of the processing site, which may influence its maturation and activity.
  • The presence of lanthionine and beta-methyllanthionine residues is critical for its antimicrobial function.
  • The purification methods yield a bacteriocin with broad-spectrum activity against gram-positive bacteria, making it a promising candidate for food preservation applications.

Q & A

Basic: How do I formulate a focused research question for studying Variacin’s mechanism of action?

Methodological Answer:
Begin by conducting a systematic literature review to identify gaps in existing studies on this compound’s biochemical pathways . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow the scope. For example:

  • Population: Specific cell lines or enzyme systems affected by this compound.
  • Intervention: Dosage ranges or administration methods.
  • Comparison: Control groups or analogous compounds.
  • Outcome: Measurable biomarkers (e.g., enzyme inhibition rates).

Ensure the question is testable, such as: “How does this compound inhibit [specific enzyme] in [cell type] at concentrations between 0.1–10 µM?” .

Basic: What experimental design considerations are critical for initial this compound studies?

Methodological Answer:
Adopt a reproducible experimental design with:

  • Controls: Negative (solvent-only) and positive (known inhibitors).
  • Replicates: Minimum triplicate runs to account for biological variability.
  • Blinding: Randomize sample processing to reduce bias .

For in vitro assays, document variables like pH, temperature, and incubation times in a standardized protocol . Use a table to track parameters:

VariableRange TestedOptimal ValueSource
Temperature25–37°C37°C
Incubation Time1–24 hrs12 hrs

Advanced: How do I resolve contradictions in this compound’s efficacy data across studies?

Methodological Answer:
Apply triangulation by cross-validating results through:

Methodological Consistency: Compare protocols (e.g., assay types, purity standards) .

Contextual Analysis: Assess differences in biological models (e.g., animal vs. cell culture studies) .

Statistical Re-evaluation: Use meta-analysis tools to quantify heterogeneity across datasets .

For instance, if Study A reports IC₅₀ = 5 µM and Study B reports 20 µM, evaluate:

  • Purity of this compound batches (HPLC traces vs. supplier claims) .
  • Assay sensitivity (fluorometric vs. colorimetric methods) .

Advanced: What strategies ensure robust data interpretation for this compound’s pharmacokinetic properties?

Methodological Answer:
Combine compartmental modeling with empirical

Data Collection: Measure plasma concentration-time profiles in preclinical models .

Model Fitting: Use software like NONMEM or Monolix to estimate parameters (e.g., clearance, volume of distribution) .

Sensitivity Analysis: Test how parameter uncertainties affect predictions (e.g., ±20% variability in absorption rates) .

Example output table for a rat model:

ParameterEstimate95% CIMethod
Clearance (CL)2.1 L/hr1.8–2.4
Half-life (t₁/₂)3.7 hrs3.2–4.1

Basic: How to structure a literature review for this compound-related research?

Methodological Answer:
Follow a systematic review protocol :

Database Search: Use PubMed, Scopus, and Web of Science with keywords: “this compound” + (“synthesis” OR “mechanism” OR “toxicity”).

Screening: Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) .

Synthesis: Organize findings thematically (e.g., structural analogs, target pathways) .

Use tools like PRISMA flowcharts to document the screening process .

Advanced: How to validate this compound’s target specificity using omics approaches?

Methodological Answer:
Implement multi-omics integration :

Transcriptomics: RNA-seq to identify differentially expressed genes post-Variacin treatment .

Proteomics: SILAC labeling to quantify protein abundance changes .

Metabolomics: LC-MS to track metabolite shifts in affected pathways .

Cross-reference hits with databases like STRING or KEGG to filter off-target effects . For example, a gene cluster with ≥2-fold change and p<0.05 in both transcriptomic and proteomic data strengthens specificity claims .

Basic: What ethical guidelines apply to this compound research involving human-derived samples?

Methodological Answer:
Adhere to IRB protocols :

  • Informed Consent: Document participant agreement for biospecimen use .
  • Anonymization: Remove identifiers from datasets .
  • Data Storage: Use encrypted, access-controlled repositories .

For cell-line studies, verify ethical sourcing (e.g., ATCC compliance) .

Advanced: How to address reproducibility challenges in this compound synthesis protocols?

Methodological Answer:
Adopt open-science practices :

Detailed Metadata: Report reaction conditions (e.g., solvent purity, catalyst lot numbers) .

Independent Replication: Collaborate with a third-party lab to repeat key steps .

Analytical Validation: Use NMR, HRMS, and XRD to confirm structure and purity .

Publish raw spectra and chromatograms in supplementary materials .

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